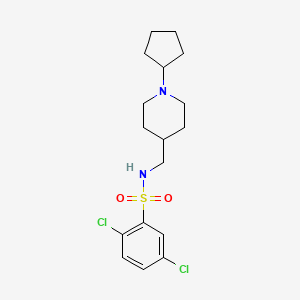

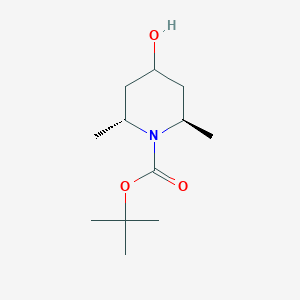

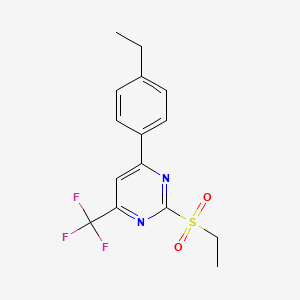

![molecular formula C18H16ClN3O3S B3010237 2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097895-49-1](/img/structure/B3010237.png)

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a synthetic quinoxaline derivative. It has a molecular formula of C18H16ClN3O3S and a molecular weight of 389.85. The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of compounds like “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” often involves the use of pyrrolidine as a scaffold . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a common feature in medicinal chemistry, often used to create compounds with significant biological activity. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and offers increased three-dimensional coverage . Quinoxaline derivatives, including those with 1,4-dioxide structures, have been employed in the development of drugs targeting a range of diseases, from bacterial infections to oncological conditions .

Selective Androgen Receptor Modulators (SARMs)

Compounds like “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” have potential applications in the development of SARMs. These are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties. They can be optimized for various health conditions, including muscle wasting diseases .

Antibacterial Applications

Quinoxaline 1,4-dioxides have found clinical use as antibacterial agents. Their structure allows for the creation of new drugs that can combat bacterial infections effectively. The presence of N-oxide groups in quinoxaline derivatives is known to contribute to their pharmaceutical properties, making them suitable for antibacterial applications .

Oncology Research

The structural components of “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” can be leveraged in oncology research. Pyrrolidine derivatives have been studied for their potential as antitumor agents, with some showing promising results against various cancer cell lines. The ability to modify the pharmacokinetic profile of these compounds makes them valuable in the search for new cancer treatments .

Agricultural Chemistry

In agriculture, quinoxaline derivatives are used due to their wide spectrum of biological activity, which includes insecticidal and herbicidal properties. The compound could be explored for its potential use in protecting crops from pests and diseases, contributing to the development of new agricultural chemicals .

Pharmacokinetic Modulation

The pyrrolidine ring’s non-planarity and stereogenicity allow for the creation of compounds with varied biological profiles. This feature is particularly useful in pharmacology, where the modification of a drug’s pharmacokinetic properties can lead to improved efficacy and reduced side effects. The compound “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” could be used to develop drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles .

Future Directions

The future directions for “2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds could involve further exploration of the pyrrolidine scaffold for the design of new compounds with different biological profiles . This could potentially lead to the development of novel biologically active compounds for the treatment of various diseases .

properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-13-5-7-15(8-6-13)26(23,24)22-10-9-14(12-22)25-18-11-20-16-3-1-2-4-17(16)21-18/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPTRPZSKBBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

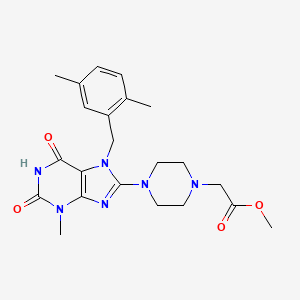

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)

![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

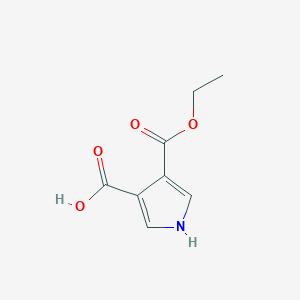

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

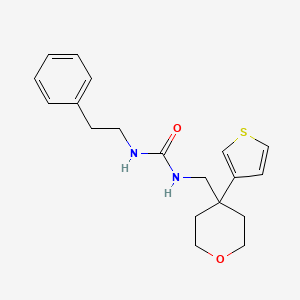

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)